![molecular formula C17H16BrN3O2S2 B12149665 N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12149665.png)
N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thieno[2,3-d]pyrimidinyl moiety, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the thieno[2,3-d]pyrimidinyl core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the bromophenyl group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-3,4,5-trimethoxybenzamide
- N-(3-bromophenyl)-2-aminothiazole
- N-(3-bromophenyl)-2-mercaptoacetamide
Uniqueness
N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its combination of a bromophenyl group with a thieno[2,3-d]pyrimidinyl moiety and an acetamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bromophenyl group and a thieno[2,3-d]pyrimidine moiety, which are significant for its pharmacological properties.
Chemical Structure
The chemical formula of this compound is C19H21BrN3O2S. The structural components are crucial for understanding its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key features influencing its activity include:
- Bromophenyl Group : Enhances lipophilicity and may facilitate membrane penetration.
- Thieno[2,3-d]pyrimidine Core : Known for its role in enzyme inhibition and interaction with nucleic acids.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-bromophenyl)-2- | Contains bromophenyl group | Anticancer activity |
2-(5,6-Dimethyl...) | Similar thieno[2,3-d]pyrimidine core | Antiviral properties |
N-(3-methoxyphenyl)-... | Different substituents on phenyl ring | Antibacterial activity |
Case Studies and Research Findings
- Anticancer Studies :
- A study investigating the anticancer potential of related thieno[2,3-d]pyrimidines reported significant cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating effective inhibition of cell growth.
- Antiviral Research :
- Research on structurally related compounds has shown promise against viral infections such as HIV and Hepatitis C through enzyme inhibition pathways.
Properties
Molecular Formula |
C17H16BrN3O2S2 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-5-11(18)7-12/h4-7H,8H2,1-3H3,(H,19,22) |
InChI Key |
SXCYSYJIWWXKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Br)C)C |
Origin of Product |
United States |
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